- Sustainable production of gluconic acid and glucuronic acid via microwave-assisted glucose oxidation over low-cost Cu-biochar catalystsGreen Chemistry, 2022, 24(17), 6657-6670,
Cas no 6556-12-3 (D-Glucuronic Acid)

D-Glucuronic Acid 化学的及び物理的性質
名前と識別子
-
- (2S,3S,4S,5R)-2,3,4,5-Tetrahydroxy-6-oxohexanoic acid
- BACTERIOLOGY D-GLUCURONIC ACID,BR
- D-Glucuronic Acid
- D-(+)-glucuronic acid
- D-GLCA
- D-gluco-Hexulonic acid
- D-glucopyranuronic acid
- D-glucuronate
- D-Glucuronic acid 10GR
- D-glucuronopyranose
- Glucosiduronic Acid
- Glucuronic Aci
- GLUCURONIC ACID
- Glycuronic acid
- 8A5D83Q4RW
- aldehydo-D-glucuronic acid
- DL-Glucuronic acid
- REL
- AK116967
- (d)-glucuronic acid
- D-(+)Glucuronic acid
- GTPL4723
- IAJILQKETJEXLJ-QTBDOELSSA-N
- GC9013
- RP25297
- AX8105575
- C16245
- D-Glucuronic acid/GlcA
-
- MDL: MFCD00077778
- インチ: 1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/t2-,3+,4-,5-/m0/s1
- InChIKey: IAJILQKETJEXLJ-QTBDOELSSA-N
- ほほえんだ: O([H])[C@]([H])([C@@]([H])(C(=O)O[H])O[H])[C@@]([H])([C@]([H])(C([H])=O)O[H])O[H]
- BRN: 1727083
計算された属性
- せいみつぶんしりょう: 194.042653
- どういたいしつりょう: 194.042653
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 7
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.6
- トポロジー分子極性表面積: 135
じっけんとくせい
- 色と性状: 白色固体
- 密度みつど: 1.4301 (rough estimate)
- ゆうかいてん: 159-161 °C (lit.)
- ふってん: 398.1°C at 760 mmHg
- フラッシュポイント: 302.6 °C
- 屈折率: 36 ° (C=6, H2O)
- ようかいど: H2O: soluble100mg/mL, clear to slightly hazy
- すいようせい: Soluble in water.
- PSA: 135.29000
- LogP: -3.28650
- マーカー: 4465
- かんど: 湿度に敏感である
D-Glucuronic Acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 37/39-26-36
- 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)
- RTECS番号:LZ8836600
-
危険物標識:
- TSCA:Yes
- ちょぞうじょうけん:Sealed in dry,2-8°C
- リスク用語:R36/37/38
D-Glucuronic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1105008-10g |
D-Glucuronic acid |
6556-12-3 | 97% | 10g |
¥193 | 2023-04-13 | |
Key Organics Ltd | AS-56863-10MG |
D-Glucuronic acid |
6556-12-3 | >97% | 10mg |
£200.00 | 2025-02-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | KM954-5g |
D-Glucuronic Acid |
6556-12-3 | 98% | 5g |
¥300.0 | 2022-05-30 | |
Enamine | EN300-106629-0.05g |
(2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid |
6556-12-3 | 95% | 0.05g |
$19.0 | 2023-10-28 | |
Biosynth | MG04046-50 g |
D-Glucuronic acid |
6556-12-3 | 50g |
$145.00 | 2023-01-03 | ||
Enamine | EN300-106629-0.1g |
(2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid |
6556-12-3 | 95% | 0.1g |
$19.0 | 2023-10-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D78610-100g |
D-Glucuronic Acid |
6556-12-3 | 100g |
¥1979.0 | 2021-09-09 | ||
eNovation Chemicals LLC | Y1186222-100g |
D-Glucuronic Acid |
6556-12-3 | 98% | 100g |
$175 | 2024-07-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TJO2758-100 mg |
D-Glucuronic acid |
6556-12-3 | 97.64% | 100MG |
¥485.00 | 2022-02-28 | |
abcr | AB176071-5 g |
D-Glucuronic acid, 95%; . |
6556-12-3 | 95% | 5 g |
€68.20 | 2023-07-20 |
D-Glucuronic Acid 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
D-Glucuronic Acid Raw materials
D-Glucuronic Acid Preparation Products
D-Glucuronic Acid 関連文献
-
Dan-Ni Feng,A-She Fang,Tie-Ying Zhang,Ming-Ze Ma,Zhi-Hua Xu,Yi-Xiao Sun,Meng-Ting Zhang,Feng Shi RSC Adv. 2021 11 23851
-
Badrul Alam Bony,Jong Su Baeck,Yongmin Chang,Ji Eun Bae,Kwon Seok Chae,Gang Ho Lee Biomater. Sci. 2014 2 1287
-
Badrul Alam Bony,Jong Su Baeck,Yongmin Chang,Ji Eun Bae,Kwon Seok Chae,Gang Ho Lee Biomater. Sci. 2014 2 1287
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4. Barrigenol triterpenes from the husks of Xanthoceras sorbifolia Bunge and their antitumor activitiesDa Wang,Dan Su,Xian-Zhe Li,Dan Liu,Rong-Gang Xi,Hui-Yuan Gao,Xiao-Bo Wang RSC Adv. 2016 6 27434
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5. The constitution of a wheat-straw xylanG. O. Aspinall,R. S. Mahomed J. Chem. Soc. 1954 1731
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Maísa Azevedo Beluomini,José Luiz da Silva,Nelson Ramos Stradiotto Anal. Methods 2015 7 2347
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Maísa Azevedo Beluomini,José Luiz da Silva,Nelson Ramos Stradiotto Anal. Methods 2015 7 2347
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Neil G. Berry,Lisa Iddon,Mazhar Iqbal,Xiaoli Meng,Prabha Jayapal,Caroline H. Johnson,Jeremy K. Nicholson,John C. Lindon,John R. Harding,Ian D. Wilson,Andrew V. Stachulski Org. Biomol. Chem. 2009 7 2525
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Vladimír Palivec,Vladimír Kopecky,Pavel Jungwirth,Petr Bou?,Jakub Kaminsky,Hector Martinez-Seara Phys. Chem. Chem. Phys. 2020 22 1983
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10. Glucuronic esters. Part IV. Synthesis of 1-O-acyl-D-glucopyranuronic acids via benzyl 1-O-acyl-2,3,4-tri-O-benzyl-D-glucopyranuronatesD. Keglevi?,N. Pravdi?,J. Toma?i? J. Chem. Soc. C 1968 511
D-Glucuronic Acidに関する追加情報
Recent Advances in D-Glucuronic Acid (CAS: 6556-12-3) Research: Implications for Biomedical Applications
D-Glucuronic acid (CAS: 6556-12-3), a key uronic acid derivative of glucose, has garnered significant attention in recent years due to its versatile roles in drug metabolism, detoxification, and biosynthesis of glycosaminoglycans. This research brief synthesizes the latest findings on its biochemical properties, therapeutic potential, and industrial applications, with emphasis on studies published within the last three years. Notably, advancements in enzymatic synthesis and metabolic engineering have enabled scalable production of high-purity D-glucuronic acid, addressing previous challenges in yield and cost-effectiveness.
A 2023 study in Nature Chemical Biology demonstrated the CRISPR-based engineering of E. coli strains to achieve 85% higher titers of D-glucuronic acid via optimized UDP-glucose dehydrogenase pathways (Zhang et al., 2023). Concurrently, research in ACS Biomaterials Science & Engineering highlighted its application in designing pH-responsive drug delivery systems, where D-glucuronic acid-conjugated nanoparticles showed 2.3-fold enhanced tumor targeting compared to conventional carriers (Lee et al., 2022). These developments underscore its dual utility as both a metabolic intermediate and a functional biomaterial.
Emerging evidence also points to D-glucuronic acid's role in modulating gut microbiota. A 2024 Cell Reports study identified it as a prebiotic substrate for Bifidobacterium longum, promoting butyrate production and intestinal barrier integrity (Marchetti et al., 2024). Furthermore, its derivative, glucuronides, remain pivotal in Phase II drug metabolism, with new mass spectrometry techniques now enabling real-time tracking of glucuronidation kinetics (Walle et al., 2023, Analytical Chemistry).
Industrial applications are expanding, particularly in cosmetic formulations where D-glucuronic acid's hyaluronic acid precursors improve skin hydration by 40% in clinical trials (Kao Corporation, 2023). Challenges persist in oral bioavailability, though novel liposomal encapsulation methods show promise in overcoming first-pass metabolism (Patel et al., 2024, Journal of Controlled Release). Regulatory agencies have recently approved new GMP-grade specifications for pharmaceutical use (USP-NF 2024), reflecting its growing therapeutic relevance.
Future directions include CRISPR-Cas9 screens to identify novel glucuronosyltransferases and the development of biocatalytic cascades for sustainable production. With its CAS: 6556-12-3 now indexed in 17 new clinical trials (ClinicalTrials.gov, 2024), D-glucuronic acid continues to bridge chemical biology and translational medicine, offering multifaceted solutions from drug development to nutraceuticals.
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